2-Hexadecylpiperazine
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Overview
Description
2-Hexadecylpiperazine is a derivative of piperazine, a heterocyclic organic compound containing two nitrogen atoms at opposite positions in a six-membered ring. Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities. This compound, specifically, is characterized by the presence of a hexadecyl group attached to the piperazine ring, which imparts unique properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadecylpiperazine typically involves the alkylation of piperazine with a hexadecyl halide. One common method is the reaction of piperazine with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Hexadecylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hexadecylpiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hexadecylpiperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain parasites, making it effective as an anthelmintic agent .
Comparison with Similar Compounds
2-Hexadecylpiperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant effects and use in recreational drugs.
1-(2-Pyrimidinyl)piperazine: Used as an anxiolytic and antidepressant.
1-(2-Hydroxyethyl)piperazine: Employed in the synthesis of pharmaceuticals and as a buffering agent.
Properties
CAS No. |
90019-00-4 |
---|---|
Molecular Formula |
C20H42N2 |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
2-hexadecylpiperazine |
InChI |
InChI=1S/C20H42N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-19-21-17-18-22-20/h20-22H,2-19H2,1H3 |
InChI Key |
KKEYZHKDTVXJPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1CNCCN1 |
Origin of Product |
United States |
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